molecular formula C17H15ClN4O2S B3444838 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

Cat. No.: B3444838
M. Wt: 374.8 g/mol
InChI Key: PLFMXGLMAUGRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring and the urea moiety in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting 4-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole derivative.

    Introduction of the Benzyl Group: The next step involves the introduction of the 4-chlorobenzyl group to the thiadiazole ring. This can be done through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Urea Moiety: Finally, the 2-methoxyphenyl isocyanate is reacted with the thiadiazole derivative to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the benzyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound has shown potential as an antimicrobial and antiviral agent. Studies have demonstrated its ability to inhibit the growth of certain bacteria and viruses.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Preliminary studies have shown promising results in inhibiting the proliferation of cancer cells.

    Industry: In the agricultural industry, the compound has been explored for its potential use as a pesticide or herbicide. Its ability to target specific biological pathways makes it a candidate for developing new agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as proteases or kinases, by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to cell death or growth inhibition.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes. This can lead to the inhibition of cell proliferation and induction of apoptosis.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and damage to cellular components. This can trigger cell death pathways and inhibit the growth of cancer cells.

Comparison with Similar Compounds

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can be compared with other similar compounds to highlight its uniqueness:

    1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has a similar thiadiazole and urea structure but with a benzylthio group instead of a chlorobenzyl group. The presence of the sulfur atom may lead to different chemical and biological properties.

    N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound contains a triazine ring instead of a thiadiazole ring. The different ring structure can result in distinct chemical reactivity and biological activity.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a sulfonamide group instead of a urea group. The presence of the sulfonamide moiety can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-24-14-5-3-2-4-13(14)19-16(23)20-17-22-21-15(25-17)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFMXGLMAUGRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.